The key feature of 2-Fluoro-5-iodobenzaldehyde is its structure. It consists of a benzene ring with a formyl group (CHO) attached at one position (aldehyde) and fluorine (F) and iodine (I) atoms substituted at the 2nd and 5th positions on the ring, respectively. This combination of electron-withdrawing substituents (fluorine and iodine) can affect the reactivity of the molecule compared to unsubstituted benzaldehyde.
Similar to other aldehydes, 2-Fluoro-5-iodobenzaldehyde can undergo aldol condensation reactions with ketones or other aldehydes in the presence of a base to form aldol products.
The formyl group can be reduced to a primary amine using reductive amination techniques, potentially leading to the formation of fluorinated and iodinated aromatic amines.
The presence of the functional groups fluorine and iodine on the aromatic ring suggests potential applications in areas like medicinal chemistry and material science. Fluorine can alter the reactivity and metabolic profile of a molecule, while iodine can introduce heavy atom effects for applications in X-ray crystallography or radiopharmaceuticals []. However, specific research on 2-Fluoro-5-iodobenzaldehyde exploiting these properties is not documented in available scientific literature searches.
Several chemical suppliers offer 2-Fluoro-5-iodobenzaldehyde, indicating its potential use in research. However, the lack of readily available published research suggests it might be a relatively new compound or one used in niche applications [, ].
Acute Toxic;Irritant